molecular formula C11H15NO2 B11947986 N-(4-Ethoxyphenyl)propanamide CAS No. 19314-14-8

N-(4-Ethoxyphenyl)propanamide

Katalognummer: B11947986
CAS-Nummer: 19314-14-8
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: HRLXPZIYSKPJFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethoxyphenyl)propanamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-ethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)propanamide typically involves the reaction of 4-ethoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous extraction methods to ensure high yield and purity. The final product is obtained through reduced pressure distillation, recrystallization, and drying .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Ethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Wissenschaftliche Forschungsanwendungen

N-(4-Ethoxyphenyl)propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The ethoxy group and the amide functionality allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    N-(4-Methoxyphenyl)propanamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-Hydroxyphenyl)propanamide: Contains a hydroxy group instead of an ethoxy group.

    N-(4-Aminophenyl)propanamide: Contains an amino group instead of an ethoxy group.

Uniqueness: N-(4-Ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

19314-14-8

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-3-11(13)12-9-5-7-10(8-6-9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI-Schlüssel

HRLXPZIYSKPJFR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.